4-Metoxi-1H-indazol-3(2H)-ona

Descripción general

Descripción

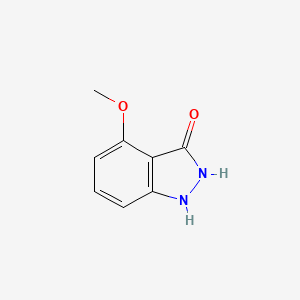

4-Methoxy-1H-indazol-3(2H)-one is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of indazole, featuring a methoxy group at the 4-position and a carbonyl group at the 3-position

Aplicaciones Científicas De Investigación

While the search results do not specifically focus on the applications of "4-Methoxy-1H-indazol-3(2H)-one," they do provide information on indazole derivatives and related compounds, which can offer some context.

Here's what can be gathered from the search results:

- Indazole Derivatives: Indazole is a heterocyclic compound with two tautomeric forms, 1H-indazole and 2H-indazole, with 1H-indazole being the more stable form . Indazole derivatives have been explored for various biological activities .

- Anti-inflammatory drugs: Bendazac and Benzydamine are commercially available anti-inflammatory drugs that contain the 1H-indazole scaffold .

- Antitumor Activity: Some indazole derivatives have shown potential as inhibitors against Polo-like kinase 4 (PLK4) and have demonstrated effectiveness against tumor growth in mouse models of colon cancer . Certain synthesized 1H-indazole derivatives have displayed activity against Pim-1, Pim-2, and Pim-3 kinases . Other derivatives have been identified as ERK inhibitors for cancer treatment, showing antitumor activity in patients with BRAFV600-mutant melanoma . Some 1H-indazole derivatives exhibit IDO1 inhibitory activity, suggesting their potential as inhibitors . Indazole-based derivatives have also been evaluated for Aurora kinase activity, with some showing subtype kinase selectivity .

- Anti-cancer drug research: Some FDA-approved small molecule anti-cancer drugs contain indazole scaffolds . One synthesized indazole derivative, 2f, inhibited cell proliferation, colony formation, migration, and invasion in vitro, promoted apoptosis via the ROS-mitochondrial apoptotic pathway, and suppressed tumor growth in a mouse model without obvious side effects .

- Related compounds: 4-methoxy-1H-indole-3-carboximidamide is a related compound .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-Methoxy-1H-indazol-3(2H)-one, also known as 3-Hydroxy-4-methoxy (1H)indazole, is glutathione . Glutathione is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components.

Mode of Action

4-Methoxy-1H-indazol-3(2H)-one interacts with its target, glutathione, in the presence of hydrogen peroxide to produce a yellow color . This indicates that the compound may act as a colorimetric chemosensor, providing a visual indication of the presence and concentration of glutathione.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Methoxy-1H-indazol-3(2H)-one. For instance, the presence of hydrogen peroxide is necessary for the compound to interact with glutathione .

Análisis Bioquímico

Biochemical Properties

4-Methoxy-1H-indazol-3(2H)-one is known to react with glutathione in the presence of hydrogen peroxide to produce a yellow color . The sensing range for 4-Methoxy-1H-indazol-3(2H)-one is from 0.02 to 1 mM glutathione . This suggests that 4-Methoxy-1H-indazol-3(2H)-one may interact with enzymes and proteins involved in the glutathione metabolic pathway.

Molecular Mechanism

It is known to act as a colorimetric chemosensor in the presence of glutathione and hydrogen peroxide , suggesting it may interact with these molecules at the molecular level

Metabolic Pathways

Given that 4-Methoxy-1H-indazol-3(2H)-one interacts with glutathione , it may be involved in the glutathione metabolic pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-6-methoxybenzonitrile with hydrazine hydrate in the presence of a suitable solvent such as n-butanol. The reaction mixture is heated to reflux under an inert atmosphere for an extended period, typically around 18 hours. After cooling, the product is isolated through filtration and purification steps, such as extraction with ethyl acetate and column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-Methoxy-1H-indazol-3(2H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: 4-Hydroxy-1H-indazol-3(2H)-one.

Reduction: 4-Methoxy-1H-indazol-3-ol.

Substitution: Various substituted indazoles depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-1H-indazol-3-amine: Similar structure but with an amine group instead of a carbonyl group.

4-Hydroxy-1H-indazol-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

1H-Indazole-3(2H)-one: Lacks the methoxy group.

Uniqueness

4-Methoxy-1H-indazol-3(2H)-one is unique due to the presence of both a methoxy group and a carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Propiedades

IUPAC Name |

4-methoxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESHLNQIGLRLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646640 | |

| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-89-1 | |

| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.